molecular formula C12H18O4 B3040306 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid CAS No. 1838668-75-9

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid

Cat. No.: B3040306
CAS No.: 1838668-75-9
M. Wt: 226.27
InChI Key: APPMGRHYDWAQOV-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid is a bicyclic compound featuring a bicyclo[2.2.2]octane core substituted with a methoxycarbonyl (-COOMe) group at position 4 and an acetic acid (-CH₂COOH) moiety at position 1. This structure combines the rigidity of the bicyclo[2.2.2]octane scaffold with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for drug discovery. The bicyclo[2.2.2]octane system is notable for its three fused six-membered rings, providing conformational stability and influencing physicochemical properties such as solubility and lipophilicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPMGRHYDWAQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available starting materials such as cyclohexanone.

    Acetic Acid Introduction:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The bicyclo[2.2.2]octane core provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents CAS Number Key Features
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid Bicyclo[2.2.2]octane -COOMe (position 4), -CH₂COOH (position 1) Not explicitly listed Combines ester and acetic acid groups; potential for dual reactivity.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane -COOMe (position 4), -COOH (position 1) 18720-35-9 Direct carboxylic acid at position 1; higher acidity compared to acetic acid
Bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane -COOH (position 1) 699-55-8 Simpler structure; used as a benchmark for solubility studies
2-(Bicyclo[2.2.2]octan-1-yl)acetic acid Bicyclo[2.2.2]octane -CH₂COOH (position 1) N/A Lacks the methoxycarbonyl group; lower molecular weight
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate Bicyclo[2.2.2]octane -COOMe (positions 1 and 4) N/A Diester form; higher lipophilicity
2-[4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic acid Bicyclo[2.2.1]heptane -COOMe (position 4), -CH₂COOH (position 1) 1838669-35-4 Smaller bicyclic core; increased ring strain and reactivity

Key Observations :

  • The methoxycarbonyl group enhances lipophilicity, making the compound more membrane-permeable than carboxylic acid derivatives .
  • Bicyclo[2.2.1]heptane analogs exhibit higher ring strain, which can influence synthetic accessibility and metabolic stability .

Physicochemical Properties

Property This compound 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane-1-carboxylic acid
Molecular Weight (g/mol) ~238.2 (estimated) 224.2 168.2
LogP (Predicted) ~1.8 1.5 0.9
Water Solubility Moderate (due to -COOH and -COOMe) Low (carboxylic acid dominates) High (single -COOH group)
Melting Point Not reported Not reported 180–182°C

Notes:

  • The acetic acid moiety improves water solubility compared to the direct carboxylic acid analog, as seen in Bicyclo[2.2.2]octane-1-carboxylic acid .
  • The diester derivative (Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) has a higher LogP (~2.5), indicating greater lipophilicity .

Commercial Availability and Pricing

Compound Name Vendor Price (USD) Quantity Source
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Santa Cruz Biotech $199.00 200 mg
2-(Bicyclo[2.2.2]octan-1-yl)acetic acid CymitQuimica €1,160.00 (~$1,260) 50 mg
Bicyclo[2.2.2]octane-1-carboxylic acid Multiple vendors $661.00 1 g
2-[4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic acid Accela $1,170.00 0.25 g

Notes:

  • Bicyclo[2.2.1]heptane derivatives command premium pricing due to challenging syntheses .

Q & A

Q. Table 1: Key Synthetic Methods for Bicyclo[2.2.2]octane Derivatives

StepReagents/CatalystsYieldReference
Diels-Alder reactionAcrylic acid~85%
HydrogenationPt catalyst>90%
EsterificationMethanol/H<sup>+</sup>Variable

How is the structural characterization of this compound performed, and what spectroscopic markers are diagnostic?

Methodological Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Bicyclo[2.2.2]octane protons appear as a singlet (δ 1.2–1.8 ppm). The methoxycarbonyl group shows a sharp singlet at δ 3.6–3.8 ppm (OCH3) and a carbonyl signal at δ 170–175 ppm in <sup>13</sup>C NMR .
    • COOH Group : The acetic acid moiety exhibits a broad peak at δ 10–12 ppm (deuterated solvents shift this signal).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system .

What factors influence the stability of this compound under experimental conditions?

Methodological Answer:

  • Steric Effects : The rigid bicyclo[2.2.2]octane framework enhances thermal stability but may hinder solubility in polar solvents .
  • Functional Group Sensitivity :
    • The ester group (methoxycarbonyl) is prone to hydrolysis under acidic/basic conditions.
    • The acetic acid moiety requires anhydrous storage to prevent dimerization or decomposition .

Advanced Research Questions

How can computational methods optimize the synthesis and regioselectivity of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for Diels-Alder adduct formation, guiding solvent and catalyst selection .
  • Machine Learning : ICReDD’s approach uses experimental data to train models that narrow optimal reaction conditions (e.g., temperature, solvent polarity) .

Q. Table 2: Computational Parameters for Reaction Optimization

ParameterValue/RangeImpact on Yield
Solvent polarityLow (e.g., toluene)Favors adduct
Temperature80–100°CAccelerates Diels-Alder

How can researchers resolve contradictions in spectral data arising from stereochemical or regioisomeric effects?

Methodological Answer:

  • Diastereomer Analysis : Use chiral HPLC or NOE (Nuclear Overhauser Effect) NMR to distinguish endo/exo configurations in the bicyclic system .
  • Isotopic Labeling : <sup>13</sup>C-labeled reactants clarify ambiguous carbonyl signals in <sup>13</sup>C NMR .

What strategies are effective for designing derivatives with enhanced bioactivity or solubility?

Methodological Answer:

  • Substituent Engineering :
    • Replace the methoxycarbonyl group with hydrophilic groups (e.g., hydroxyl, amine) to improve solubility .
    • Introduce fluorinated substituents to enhance metabolic stability .
  • Prodrug Approaches : Convert the acetic acid moiety to ester prodrugs for controlled release .

What mechanistic insights are critical for scaling up reactions involving this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pressures (for hydrogenation) to identify rate-limiting steps .
  • Catalyst Recycling : Pt catalysts can be reused 3–5 times with <10% loss in activity, reducing costs .

How do process engineering challenges (e.g., reactor design) impact large-scale synthesis?

Methodological Answer:

  • Reactor Type : Continuous-flow reactors improve heat transfer for exothermic Diels-Alder reactions .
  • Separation Technologies : Membrane filtration isolates the product from Pt catalyst residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 2
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid

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